molecular formula C14H19NO B2707393 N-benzylcyclohexanecarboxamide CAS No. 35665-26-0

N-benzylcyclohexanecarboxamide

Cat. No.: B2707393
CAS No.: 35665-26-0
M. Wt: 217.312
InChI Key: KYIUKSZCASTDGQ-UHFFFAOYSA-N
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Description

N-benzylcyclohexanecarboxamide: is an organic compound with the molecular formula C14H19NO. It is a derivative of cyclohexanecarboxamide, where the hydrogen atom on the nitrogen is replaced by a benzyl group. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.

Scientific Research Applications

Chemistry: N-benzylcyclohexanecarboxamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor ligands.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes or receptors involved in various diseases.

Industry: this compound finds applications in the production of specialty chemicals and polymers. It is used as a precursor in the synthesis of performance materials with specific properties.

Safety and Hazards

The safety information for N-benzylcyclohexanecarboxamide includes several hazard statements: H302, H315, H319, H332, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzylcyclohexanecarboxamide can be synthesized through the reaction of cyclohexanecarboxylic acid with benzylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-benzylcyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of N-benzylcyclohexanecarboxamide involves its interaction with specific molecular targets. The benzyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, making it a potential inhibitor of enzymes or receptors. The cyclohexane ring provides structural rigidity, contributing to the compound’s stability and specificity in binding interactions.

Comparison with Similar Compounds

    N-phenylcyclohexanecarboxamide: Similar structure but with a phenyl group instead of a benzyl group.

    N-methylcyclohexanecarboxamide: Contains a methyl group instead of a benzyl group.

    N-benzylcyclohexanecarboxylic acid: The amide group is replaced by a carboxylic acid group.

Uniqueness: N-benzylcyclohexanecarboxamide is unique due to the presence of the benzyl group, which imparts specific chemical properties and enhances its interactions with biological targets. The combination of the benzyl group and the cyclohexane ring makes it a versatile compound in various research applications.

Properties

IUPAC Name

N-benzylcyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIUKSZCASTDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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